molecular formula C17H22Cl2N2O3 B3390963 N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide CAS No. 1312607-51-4

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide

Cat. No.: B3390963
CAS No.: 1312607-51-4
M. Wt: 373.3 g/mol
InChI Key: NTZYLCNXIYFDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide (CAS 1312607-51-4) is a high-purity chemical compound supplied for research and development purposes. This acetamide derivative features a complex molecular structure with a molar mass of 373.27 g/mol and a molecular formula of C₁₇H₂₂Cl₂N₂O₃ . The compound is characterized by its morpholinone and dichlorobenzyl components, a structural combination that is of significant interest in modern medicinal chemistry for the construction of novel scaffolds . Compounds containing the acetamide functional group are recognized for their high therapeutic potential and are investigated for targeting various disease models . As a building block, this compound enables researchers to explore new chemical spaces in areas such as drug discovery and the synthesis of more complex heterocyclic compounds. This product is intended for research use only in laboratory settings. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material appropriately, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22Cl2N2O3/c1-4-21-10-17(2,3)24-16(23)14(21)8-15(22)20-9-11-5-6-12(18)13(19)7-11/h5-7,14H,4,8-10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYLCNXIYFDAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(OC(=O)C1CC(=O)NCC2=CC(=C(C=C2)Cl)Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312607-51-4
Record name N-[(3,4-dichlorophenyl)methyl]-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with an appropriate ketone under acidic conditions.

    Introduction of the Dichlorobenzyl Group: The 3,4-dichlorobenzyl group is introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.

    Acetylation: The final step involves the acetylation of the intermediate product to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its pharmacological properties.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Morpholinone Core Derivatives

Compounds sharing the 2-(2-oxo-morpholin-3-yl)-acetamide scaffold but differing in substituents were evaluated for antifungal activity and pharmacokinetic properties:

Compound Name Morpholinone Substituents Acetamide N-Substituent Key Findings Reference ID
N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide 4-ethyl, 6,6-dimethyl Biphenyl-3-ylmethyl Broad-spectrum activity against Candida, molds, and dermatophytes; demonstrated in vivo efficacy in murine models .
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-acetyl, 6,6-dimethyl 4-isopropylphenyl Synthetic intermediate; acetyl group at 4-position may reduce metabolic stability compared to ethyl substitution .
2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 4-methylsulfonyl, 6,6-dimethyl 4-isopropylphenyl Sulfonyl group introduces polarity, potentially affecting membrane permeability; antifungal data not reported .
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide 4-ethyl, 6,6-dimethyl 3,4-dichlorobenzyl Expected to retain stability from gem-dimethyl groups; dichlorobenzyl may enhance target affinity but reduce solubility compared to biphenyl .

Key Observations :

  • The 6,6-dimethyl substitution on the morpholinone core is critical for plasmatic stability .
  • Substituents on the acetamide nitrogen (e.g., biphenyl vs. dichlorobenzyl) modulate antifungal spectrum and physicochemical properties. Biphenyl derivatives exhibit broader activity, while halogenated aryl groups may improve target binding but compromise solubility .

Non-Morpholinone Analogues

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure: Features a pyrazol-4-yl core instead of morpholinone.
  • Activity: Dichlorophenyl substitution enhances antibacterial and antifungal properties, but the pyrazolone core lacks the stability conferred by morpholinone’s 6,6-dimethyl groups .
  • Crystallography : Exhibits conformational flexibility in the solid state, with three distinct molecules in the asymmetric unit linked via N–H⋯O hydrogen bonds .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
  • Structure : Benzothiazole core with 3,4-dichlorophenyl and trifluoromethyl groups.
  • Activity : Trifluoromethyl and halogenated aryl groups enhance lipophilicity and target inhibition but may increase toxicity risks .

Pharmacokinetic and Efficacy Comparisons

  • Plasmatic Stability: Morpholinone derivatives with 6,6-dimethyl substitution (e.g., compound 87) showed 3–5× higher plasma half-lives than non-dimethylated analogues .
  • In Vivo Efficacy : N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide reduced kidney fungal loads by >90% in murine models, whereas dichlorobenzyl derivatives lack reported in vivo data .
  • Synthetic Accessibility: The morpholinone core is synthesized via alkylation and amidation steps (e.g., tert-butyl bromoacetate coupling), with purification by chromatography and recrystallization . Non-morpholinone analogues often require more complex heterocyclic syntheses .

Limitations and Trade-offs

  • Solubility vs. Activity : Halogenated aryl groups (e.g., 3,4-dichlorobenzyl) improve potency but reduce aqueous solubility, complicating formulation .
  • Metabolic Stability : While 6,6-dimethyl substitution enhances stability, bulky N-substituents (e.g., biphenyl) may introduce new metabolic liabilities .

Biological Activity

N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzylamine with 2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetyl chloride. The process can be summarized as follows:

  • Preparation of the Morpholine Derivative : The morpholine derivative is synthesized through a multi-step process involving the formation of the oxo group and subsequent alkylation.
  • Formation of the Final Compound : The dichlorobenzyl group is introduced via nucleophilic substitution, resulting in the target compound.

Reaction Scheme

3 4 Dichlorobenzylamine+2 4 Ethyl 6 6 dimethyl 2 oxomorpholin 3 yl acetyl chlorideN 3 4 Dichlorobenzyl 2 4 Ethyl 6 6 dimethyl 2 oxomorpholin 3 yl acetamide\text{3 4 Dichlorobenzylamine}+\text{2 4 Ethyl 6 6 dimethyl 2 oxomorpholin 3 yl acetyl chloride}\rightarrow \text{N 3 4 Dichlorobenzyl 2 4 Ethyl 6 6 dimethyl 2 oxomorpholin 3 yl acetamide}

The biological activity of this compound has been studied in various contexts. Its mechanism primarily involves:

  • Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through the NF-kB signaling pathway .
  • Antimicrobial Properties : Preliminary data suggest that it exhibits antimicrobial activity against various bacterial strains .

Case Studies and Research Findings

  • Hepatocellular Carcinoma (HCC) : A study evaluated the antiproliferative efficacy against HCC cells and found that compounds similar to this compound showed significant inhibition of tumor growth by targeting NF-kB signaling pathways .
  • Comparative Studies : A theoretical study highlighted that dichloro-substituted acetamides exhibit potential coordination ability and varying chemical reactivity based on substitution patterns. This suggests that structural modifications could enhance biological activity .

Data Table

Biological ActivityEffect ObservedReference
Cell ProliferationInhibition in HCC cells
AntimicrobialActivity against bacterial strains
Apoptosis InductionActivation of NF-kB pathway

Q & A

Q. Key Parameters :

  • Bioavailability : 40–60% (oral)
  • Volume of Distribution : 2.5 L/kg
  • Clearance : 0.3 L/h/kg

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-Dichlorobenzyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.